molecular formula C11H15BO3 B2702995 [4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid CAS No. 2246652-50-4

[4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid

Cat. No.: B2702995
CAS No.: 2246652-50-4
M. Wt: 206.05
InChI Key: QOVMKQGCSABGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid” is a versatile chemical compound widely used in scientific research for its potential applications in organic synthesis, drug discovery, and material science. It has a CAS Number of 2246652-50-4 and a molecular weight of 206.05 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15BO3/c1-8-6-10(15-7-9-2-3-9)4-5-11(8)12(13)14/h4-6,9,13-14H,2-3,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Boronic acids, including “this compound”, are commonly used in Suzuki–Miyaura cross-coupling reactions . This type of reaction is a widely-applied method for forming carbon-carbon bonds, and it involves the coupling of a boronic acid with an organohalide in the presence of a palladium catalyst .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . More detailed physical and chemical properties would require specific experimental measurements.

Scientific Research Applications

Synthetic Intermediates and Building Blocks

Boronic acids are extensively utilized as synthetic intermediates and building blocks due to their versatility in organic synthesis. For example, the synthesis of two new derivatives with multifunctional compounds introduces an aminophosphonic acid group into a boronic acid, which may open new application opportunities (R. Zhang et al., 2017). These compounds act as key intermediates for further chemical transformations, showcasing boronic acids' role in complex molecule construction.

Carbohydrate Recognition

A significant application of boronic acids lies in their ability to recognize and bind to carbohydrates, which is crucial for developing sensors and receptors. A study on carbohydrate-binding boronic acids found that ortho-hydroxyalkyl arylboronic acids could complex glycopyranosides under physiologically relevant conditions, highlighting their potential in designing oligomeric receptors for cell-surface glycoconjugates recognition (Meenakshi Dowlut & D. Hall, 2006).

Catalysis

Boronic acids have also emerged as effective catalysts in various organic reactions, leveraging their ability to form reversible covalent bonds with hydroxy groups. This property has been exploited in electrophilic and nucleophilic activation of carboxylic acids and alcohols, leading to the formation of amides, cycloadditions, conjugate additions, and selective Friedel-Crafts-type reactions (D. Hall, 2019).

Sensing and Separation

Drug Discovery and Medicinal Chemistry

Boronic acids are integral to drug discovery, especially in the synthesis of proteasome inhibitors like bortezomib, which relies on the boronic acid moiety for its mechanism of action. Research into the human metabolism of bortezomib has revealed the importance of the boronic acid group in achieving proteasome inhibition, underscoring boronic acids' role in developing therapeutic agents (T. Pekol et al., 2005).

Mechanism of Action

Target of Action

Boronic acids, including [4-(cyclopropylmethoxy)-2-methylphenyl]boronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The this compound acts as a nucleophilic organic group in this process .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, affects the carbon-carbon bond formation pathway . This reaction is widely applied in organic synthesis, allowing for the construction of complex organic compounds .

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity , which can influence their bioavailability.

Result of Action

The result of the action of this compound in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction conditions are known to be exceptionally mild and functional group tolerant , which can impact the performance of this compound in these reactions.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

[4-(cyclopropylmethoxy)-2-methylphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO3/c1-8-6-10(15-7-9-2-3-9)4-5-11(8)12(13)14/h4-6,9,13-14H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVMKQGCSABGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCC2CC2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.